

An In-depth Technical Guide on 3-Trimethylsilyl-2-oxazolidinone as a Reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Trimethylsilyl-2-oxazolidinone**

Cat. No.: **B1345607**

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Abstract

3-Trimethylsilyl-2-oxazolidinone (TMSO) has emerged as a versatile and powerful silylating agent in organic synthesis. Its unique reactivity profile allows for the efficient silylation of a wide range of functional groups, including carboxylic acids, alcohols, thiols, and carbonyl compounds, often under mild conditions. This technical guide details the discovery, synthesis, and key applications of TMSO, providing structured data, in-depth experimental protocols, and visual workflows to facilitate its practical implementation in research and development settings.

Introduction and Discovery

The utility of silylation as a protective strategy and as a means to enhance reactivity is a cornerstone of modern organic synthesis.^[1] While numerous silylating agents exist, the search for reagents with improved handling, milder reaction conditions, and broader substrate scope is continuous. **3-Trimethylsilyl-2-oxazolidinone**, also known as N-trimethylsilyl-2-oxazolidinone, was identified as a highly effective reagent for these transformations.^[1]

Initial reports by Palomo and Aizpurua in the early 1980s highlighted the exceptional capability of TMSO to silylate carboxylic acids, often without the need for a catalyst.^[2] Subsequent work demonstrated that its reactivity could be significantly enhanced with a catalytic amount of triflic acid (TfOH), expanding its utility to alcohols, thiols, and for the preparation of silyl enol ethers.

from ketones.^[1] The by-product of its reactions is 2-oxazolidinone, a water-soluble and easily removable solid, which simplifies product purification.^[1]

Physicochemical Properties and Synthesis

3-Trimethylsilyl-2-oxazolidinone is typically a colorless to light yellow liquid that is sensitive to moisture.^[3] Proper storage under inert atmosphere and in a freezer is recommended to maintain its integrity.^[3]

Physicochemical Data

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO ₂ Si	[4][5][6]
Molecular Weight	159.26 g/mol	[4][5][6]
CAS Number	43112-38-5	[4][5]
Appearance	Colorless to light yellow liquid	
Boiling Point	99-100 °C at 5.5-6 Torr	[3]
Density	~1.04 g/cm ³ at 20 °C	[3][7]
Refractive Index	~1.457	[3]
Solubility	Hydrolyzes with water	[3][7]

Synthesis of 3-Trimethylsilyl-2-oxazolidinone

The reagent is prepared by reacting 2-oxazolidinone with a trimethylsilyl source, such as trimethylchlorosilane (TMSCl), typically in the presence of a tertiary amine base.^[8] This process involves the nucleophilic attack of the deprotonated 2-oxazolidinone on the silicon atom of TMSCl.

Caption: General workflow for the synthesis of TMSO.

Applications and Experimental Protocols

TMSO is a versatile reagent for the silylation of various functional groups. The presence of a catalytic amount of triflic acid dramatically accelerates these reactions.^[1]

Silylation of Carboxylic Acids, Alcohols, and Thiols

TMSO provides a straightforward method for converting carboxylic acids, alcohols, and thiols into their corresponding trimethylsilyl esters, ethers, and thioethers.[\[1\]](#) These reactions are often nearly instantaneous and proceed under mild conditions.[\[1\]](#)

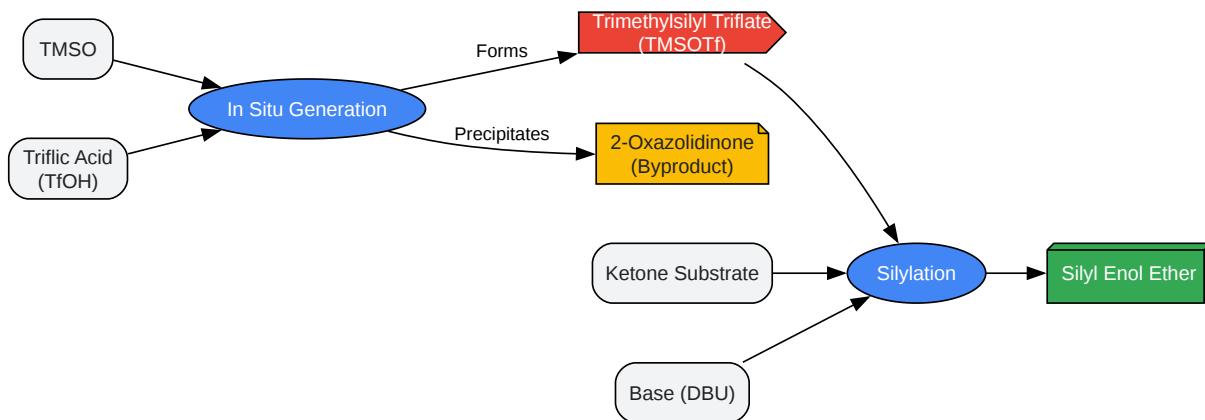
Substrate Type	Catalyst	Time	Yield (%)	Reference
Carboxylic Acid	Triflic Acid (cat.)	3 min	High	[1]
Alcohol	Triflic Acid (cat.)	3 min	High	[1]
Thiol	Triflic Acid (cat.)	10 min	92-93%	[1]

- Combine N-trimethylsilyl-2-oxazolidinone (1.0 eq., e.g., 3.1 mL, 20 mmol) and the desired alcohol (1.0 eq., 20 mmol).
- Add a catalytic amount of triflic acid (e.g., 0.05 mL).
- Stir the mixture at 0 °C for approximately 3 minutes.
- The resulting trimethylsilyl ether can be purified directly by distillation from the reaction mixture, leaving behind the 2-oxazolidinone byproduct.[\[1\]](#)
- Mix N-trimethylsilyl-2-oxazolidinone (1.0 eq., 3.1 mL, 20 mmol) with the corresponding thiol (1.0 eq., 20 mmol).
- Add a catalytic amount of triflic acid (0.05 mL).
- Stir the mixture at room temperature for 10 minutes.[\[1\]](#)
- Add n-hexane (10 mL) and stir for an additional 2 minutes to precipitate the 2-oxazolidinone byproduct.[\[1\]](#)
- Filter off the solid 2-oxazolidinone.
- Evaporate the solvent from the filtrate and purify the crude trimethylsilyl thioether by distillation.[\[1\]](#)

Synthesis of Silyl Enol Ethers

TMSO is also an effective reagent for the synthesis of silyl enol ethers from ketones. This transformation is typically achieved by first generating trimethylsilyl triflate in situ from TMSO and triflic acid, which then reacts with the ketone in the presence of a base.[1]

- Mix equimolar amounts of N-trimethylsilyl-2-oxazolidinone (TMSO) and triflic acid at room temperature.
- Directly distill the trimethylsilyl triflate formed in situ under vacuum.
- Collect the distillate in a flask containing the appropriate ketone and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- The reaction proceeds rapidly (15-30 minutes) at room temperature to yield the desired silyl enol ether in high yield.[1]



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Caption: Pathway for silyl enol ether synthesis using TMSO.

Mechanism of Action

The high silylating power of TMSO, especially when catalyzed by acid, stems from the generation of a highly electrophilic silylating species. In the presence of triflic acid, the potent intermediate, trimethylsilyl triflate, is formed. This intermediate readily transfers the trimethylsilyl group to a wide range of nucleophiles. The thermodynamic driving force for the reaction is the formation of the stable, five-membered 2-oxazolidinone ring as a byproduct.[\[1\]](#)

Conclusion

3-Trimethylsilyl-2-oxazolidinone is a highly effective and versatile silylating reagent with broad applications in organic synthesis. Its ability to react under mild conditions, the simple removal of its primary byproduct, and its enhanced reactivity with acid catalysis make it a valuable tool for researchers, particularly in the fields of methodology development and pharmaceutical synthesis. The protocols and data presented herein provide a comprehensive guide for the successful application of this powerful reagent.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Trimethylsilyl-2-oxazolidinone as a Reagent]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1345607#discovery-of-3-trimethylsilyl-2-oxazolidinone-as-a-reagent>]

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